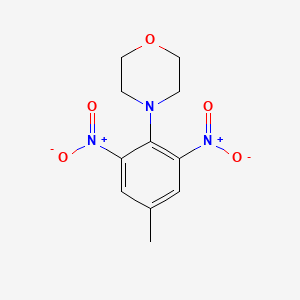
4-(4-Methyl-2,6-dinitrophenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methyl-2,6-dinitrophenyl)morpholine is a chemical compound with the molecular formula C11H13N3O5 . It is a solid substance with a molecular weight of 267.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N3O5/c1-8-6-9(13(15)16)11(10(7-8)14(17)18)12-2-4-19-5-3-12/h6-7H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Aplicaciones Científicas De Investigación
Herbicide and Insecticide Characterization
- Amine salts of dinitroalkyl phenols, which include compounds like 4-(4-Methyl-2,6-dinitrophenyl)morpholine, have been explored for their potential use as herbicides and insecticides. Research has focused on characterizing these compounds to understand their suitability for such applications (Dutton et al., 1953).
Aromatic Nucleophilic Substitution Reactions
- Studies have investigated the reaction mechanisms involving compounds like this compound in aromatic nucleophilic substitution reactions. These reactions are significant in various chemical synthesis processes and the understanding of their mechanisms is vital (Emokpae et al., 1993).
Crystal Structure Analysis
- The crystal structure of related compounds, such as 4-(2,4-Dinitrophenylsulfanyl)morpholine, has been analyzed to understand their molecular configuration and potential applications in various fields like material science (Brito et al., 2006).
Kinetic Studies in Chemical Reactions
- Kinetic studies of reactions involving morpholine derivatives provide insights into their behavior in different solvents, which is essential for their application in chemical synthesis and pharmaceuticals (Ayediran et al., 1977).
Acylation Reactions
- The acylation of morpholine derivatives has been studied to understand their reactions with different chemical agents. This research is crucial for developing new pharmaceuticals and chemical compounds (Kochetova et al., 2015).
Photophysical Characterization
- Research into the photophysical properties of morpholine derivatives like 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine contributes to the development of materials with specific optical properties, useful in electronics and photonics (Chin et al., 2010).
Sterically Hindered Cyclohexadienes
- Studies on compounds like 4-[α-morpholino-α-(2-hydroxyphenyl)]methyl-2,6-di-(tert-butyl)-phenol showcase their unusual synthesis pathways and thermochromic properties, which have implications in materials science and chemistry (Komissarov et al., 1991).
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-methyl-2,6-dinitrophenyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c1-8-6-9(13(15)16)11(10(7-8)14(17)18)12-2-4-19-5-3-12/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPGSUOBBQXLSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N2CCOCC2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-Aminophenoxy)-N-(4-(4-methylpiperazin-1-yl)phenyl)thieno[3,2-d]pyrimidin-2-amine](/img/structure/B2410891.png)
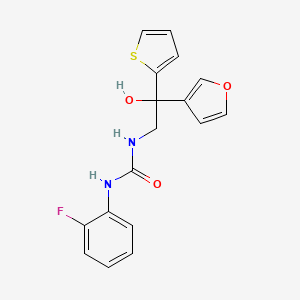
![2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2410893.png)
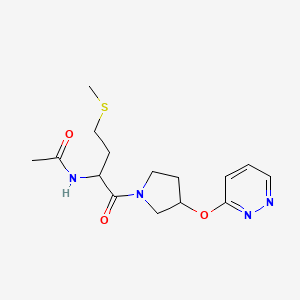
![8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B2410899.png)
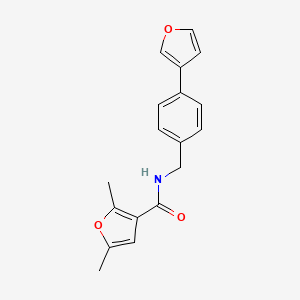
![Ethyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2410904.png)
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-cyanophenyl)acetamide](/img/structure/B2410906.png)
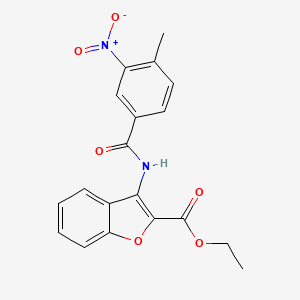

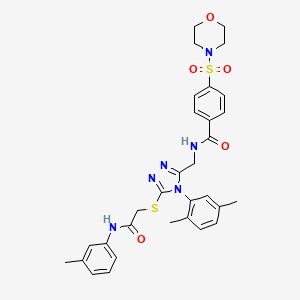
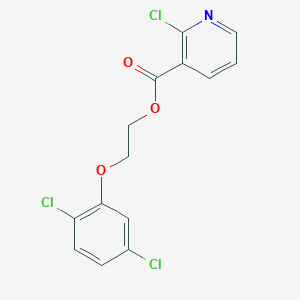
![2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2410911.png)
![4-chloro-3-nitro-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2410913.png)